molecular formula C147H242N44O50S2 B13834709 32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid

32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid

Cat. No.: B13834709
M. Wt: 3489.9 g/mol
InChI Key: FLCBPICONBSRJW-QXKJFSBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid in Contemporary Research

Historical Context of Calcitonin Analog Development

The discovery of calcitonin in 1961 marked a pivotal moment in endocrinology, revealing a hormone capable of regulating calcium homeostasis through osteoclast inhibition. Early therapeutic applications utilized human calcitonin (hCT), but its short half-life and rapid clearance limited clinical utility. This prompted exploration of non-mammalian analogs, with salmon calcitonin (sCT) emerging as a superior candidate due to its enhanced receptor-binding affinity and prolonged activity.

The structural divergence between human and salmon calcitonin underpins these differences. Salmon calcitonin possesses a 32-amino-acid sequence with three distinct residues (Asn3, Ser5, and Val8) compared to human calcitonin, fostering greater stability and resistance to proteolytic degradation. Recombinant DNA technology further advanced analog production; for instance, Escherichia coli-expressed glycine-extended sCT precursors underwent enzymatic amidation using peptidylglycine α-amidating enzyme (α-AE) to yield bioactive sCT.

Table 1: Comparative Analysis of Calcitonin Analogs
Species Amino Acid Sequence Variations Receptor Binding Affinity (IC₅₀) Half-Life (Hours)
Human N/A 1.2 nM 1.5
Salmon Asn3, Ser5, Val8 0.134 nM 4.2
Eel (Elcatonin) Ethylene-linked disulfide 0.933 nM 6.8

Data synthesized from .

The shift to recombinant methods addressed scalability challenges inherent in natural extraction. Fusion proteins, such as glutathione-S-transferase (GST) hybrids, enabled high-yield production of glycine-extended precursors, which were subsequently cleaved via cyanogen bromide and amidated enzymatically. This innovation laid the groundwork for derivatives like 32a-Gly-calcitonin, where glycine extension facilitates post-translational modifications critical for bioactivity.

Role of Trifluoroacetic Acid in Peptide Purification & Stabilization

Trifluoroacetic acid (TFA) is indispensable in peptide synthesis, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). Its strong ion-pairing properties enhance peptide solubility in hydrophobic stationary phases, enabling high-resolution separation of complex mixtures. For 32a-Gly-calcitonin, TFA serves dual roles: as a counterion during purification and as a stabilizer in the final formulation.

During purification, TFA’s low pKa (0.23) ensures protonation of basic amino acid residues, minimizing unwanted interactions and improving chromatographic efficiency. Post-purification, residual TFA forms a stable salt with the peptide, preventing aggregation and oxidation. The molecular formula of this compound—C₁₄₇H₂₄₂N₄₄O₅₀S₂·xC₂HF₃O₂—reflects this stoichiometric relationship, where variable TFA molecules (x) accommodate batch-specific purification conditions.

Table 2: Physicochemical Effects of TFA in Peptide Processing
Parameter Effect of TFA Relevance to 32a-Gly-calcitonin
Solubility Enhances aqueous solubility via ion-pairing Facilitates RP-HPLC purification
Stability Prevents deamidation and oxidation Extends shelf life in formulations
Bioactivity Maintains conformational integrity Preserves receptor-binding affinity

Despite its benefits, TFA’s corrosiveness necessitates careful handling during synthesis. Modern workflows often employ gradient elution with decreasing TFA concentrations to balance purity and safety. In 32a-Gly-calcitonin, the trifluoroacetate salt form ensures consistent bioactivity across batches, making it a preferred formulation for research and therapeutic applications.

Properties

Molecular Formula

C147H242N44O50S2

Molecular Weight

3489.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C147H242N44O50S2/c1-66(2)45-87(177-141(236)112(71(11)12)185-137(232)100-64-243-242-63-80(150)118(213)180-97(60-193)135(230)176-93(52-105(153)204)132(227)174-91(49-70(9)10)130(225)182-99(62-195)136(231)189-116(75(16)199)144(239)183-100)119(214)159-55-107(206)164-81(25-18-20-40-148)121(216)171-90(48-69(7)8)129(224)181-98(61-194)134(229)169-84(34-37-103(151)202)123(218)167-86(36-39-110(209)210)124(219)173-89(47-68(5)6)128(223)175-92(51-78-54-157-65-163-78)131(226)166-82(26-19-21-41-149)122(217)172-88(46-67(3)4)127(222)168-85(35-38-104(152)203)126(221)188-115(74(15)198)143(238)179-95(50-77-30-32-79(201)33-31-77)145(240)190-43-24-29-102(190)139(234)170-83(27-22-42-158-147(155)156)125(220)187-114(73(14)197)142(237)178-94(53-106(154)205)133(228)186-113(72(13)196)140(235)161-56-108(207)165-96(59-192)120(215)160-57-109(208)184-117(76(17)200)146(241)191-44-23-28-101(191)138(233)162-58-111(211)212/h30-33,54,65-76,80-102,112-117,192-201H,18-29,34-53,55-64,148-150H2,1-17H3,(H2,151,202)(H2,152,203)(H2,153,204)(H2,154,205)(H,157,163)(H,159,214)(H,160,215)(H,161,235)(H,162,233)(H,164,206)(H,165,207)(H,166,226)(H,167,218)(H,168,222)(H,169,229)(H,170,234)(H,171,216)(H,172,217)(H,173,219)(H,174,227)(H,175,223)(H,176,230)(H,177,236)(H,178,237)(H,179,238)(H,180,213)(H,181,224)(H,182,225)(H,183,239)(H,184,208)(H,185,232)(H,186,228)(H,187,220)(H,188,221)(H,189,231)(H,209,210)(H,211,212)(H4,155,156,158)/t72-,73-,74-,75-,76-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,112+,113+,114+,115+,116+,117+/m1/s1

InChI Key

FLCBPICONBSRJW-QXKJFSBZSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NCC(=O)O)C(C)O)CO

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing 32a-Gly-calcitonin involves solid-phase peptide synthesis, a widely used technique for synthesizing peptides with high precision and yield.

  • Resin Selection: A suitable resin such as Wang or Rink amide resin is chosen to anchor the C-terminal amino acid, facilitating sequential elongation from the C- to N-terminus.
  • Amino Acid Coupling: The peptide chain is assembled by sequential coupling of Fmoc-protected amino acids, including the incorporation of the glycine residue at position 32a. Activation reagents like HBTU or HATU are used to promote efficient coupling.
  • Disulfide Bond Formation: After chain assembly, the two cysteine residues at positions 1 and 7 are oxidized to form a disulfide bridge, critical for the peptide's biological conformation and activity. This is typically achieved by air oxidation or using mild oxidizing agents such as iodine or DMSO.
  • Cleavage and Deprotection: The peptide is cleaved from the resin and simultaneously deprotected using trifluoroacetic acid (TFA), which also introduces the TFA salt form.
  • Purification: Crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).

Oxidation and Folding

  • Oxidation Conditions: Controlled oxidation is performed post-synthesis to ensure correct disulfide bond formation without over-oxidation or side reactions.
  • Folding Buffer: Folding is facilitated in buffered aqueous solutions, often containing redox pairs such as reduced and oxidized glutathione to assist proper disulfide pairing.

Analytical Characterization

  • Mass Spectrometry: Confirms molecular weight and verifies incorporation of glycine at position 32a.
  • HPLC: Analytical RP-HPLC is used to assess purity and confirm retention time consistent with the expected peptide.
  • Amino Acid Analysis: Confirms the sequence and composition.
  • NMR and Circular Dichroism (CD): Used to verify correct folding and secondary structure.

Data Table: Typical Synthesis Parameters and Outcomes

Step Parameter/Condition Outcome/Notes
Resin Rink amide resin Anchors peptide C-terminus
Coupling Reagents HBTU/HATU, DIPEA Efficient amino acid coupling
Protecting Groups Fmoc for amino acids Standard for SPPS
Cleavage TFA with scavengers (water, TIS) Removes side-chain protecting groups and cleaves peptide from resin
Disulfide Bond Formation Air oxidation or iodine in buffered solution Correct disulfide bridge formation
Purification Preparative RP-HPLC Purity >95%
Yield 30-50% (typical for 32-33mer peptides) Depends on synthesis scale and conditions
Molecular Weight (MS) ~3489.9 g/mol Confirms peptide identity
Purity (HPLC) >95% Suitable for biological studies

Chemical Reactions Analysis

Types of Reactions

32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid is a derivative of Calcitonin (salmon), which is a 32-amino acid linear polypeptide hormone . Salmon calcitonin is 40 times more active than human calcitonin, a hormone with a similar structure that is secreted by the parafollicular cells of the thyroid, and it regulates the level and distribution of intra and extracellular calcium . Both human and salmon calcitonin have therapeutic applications in the prevention of senile and post-menopause osteoporosis, as well as for patients suffering from Paget's disease . this compound is used in scientific research .

Scientific Research Applications

This compound is a chemical compound with potential applications in scientific research, particularly as a derivative of salmon calcitonin. The applications of calcitonin and its derivatives, such as 32a-Gly-calcitonin, in scientific research are suggested by the following studies:

  • Protein Formulation Studies High throughput spectroscopy can be used for characterization and selection of physically stable protein formulations .
  • Gene Therapy Research Calcitonin derivatives are used in vectors that infect tumor cells and express transgenes .
  • Solid Phase Synthesis Salmon calcitonin is obtained through solid phase synthesis using Fmoc/t-Bu type protective group methodology .
  • Receptor Expression Research The rat pancreatic cell line CA20948, which expresses a large number of different peptide receptors on the cell membrane, is widely used in preclinical studies .
  • Structural Studies Solution state structures of salmon calcitonin and CGRP have been studied and reveal comparable HN-CSDs in the disulfide loop as well as a similar N .

Mechanism of Action

The mechanism of action of 32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid involves binding to calcitonin receptors on osteoclasts, inhibiting their activity. This leads to a decrease in bone resorption and a reduction in calcium levels in the blood. The molecular targets include the calcitonin receptor and associated signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Analytical Methods for TFA Quantification in Calcitonin Salmon
Method Limit of Detection (LOD) Regulatory Standard Reference
Ion Chromatography 10 ppm USP ≤200 ppm Pharmacopeial Forum
NMR Spectroscopy 50 ppm Not pharmacopeial Thibeault et al.
Table 2: Amino Acid Sequence Differences
Position Salmon Calcitonin Human Calcitonin
10 Serine Alanine
25–27 Asparagine-Leu-Ser Proline-Thr-Arg

Notes on Contradictions and Uncertainties

  • suggests "Salcatonin" and "Calcitonin (Salmon)" are interchangeable, but nomenclature inconsistencies may arise in regulatory contexts .

Biological Activity

32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid is a synthetic analog of salmon calcitonin, a peptide hormone that plays a crucial role in calcium homeostasis and bone metabolism. This compound is particularly significant in the treatment of conditions such as osteoporosis and Paget's disease. The biological activity of this compound is characterized by its interaction with calcitonin receptors, leading to various physiological effects.

Chemical Structure and Properties

32a-Gly-calcitonin is a 32-amino acid peptide with a molecular formula of C147H242N44O50S2C_{147}H_{242}N_{44}O_{50}S_{2}. It differs from human calcitonin by approximately 50% in amino acid sequence, which contributes to its enhanced potency and longer half-life in humans compared to its human counterpart.

The primary mechanism through which 32a-Gly-calcitonin exerts its biological effects involves binding to calcitonin receptors (CTr) present on osteoclasts, which are cells responsible for bone resorption. Upon binding, calcitonin activates intracellular signaling pathways, primarily through cyclic AMP (cAMP) and calcium ions, resulting in decreased osteoclast activity and subsequent reduction in bone resorption .

Anti-Resorptive Effects

Research has shown that salmon calcitonin, including its analogs like 32a-Gly-calcitonin, exhibits potent anti-resorptive properties. Studies indicate that it can increase spinal bone mass in postmenopausal women with established osteoporosis . The efficacy of 32a-Gly-calcitonin has been demonstrated in various clinical settings:

  • Osteoporosis Treatment : Clinical trials have reported significant reductions in vertebral fractures among patients treated with salmon calcitonin. The compound's ability to enhance bone density is attributed to its action on osteoclasts, inhibiting their activity and promoting bone formation .
  • Paget's Disease : In patients with Paget's disease, calcitonin has been shown to alleviate symptoms and reduce bone pain by modulating osteoclast function .

Immunogenicity Concerns

Despite its therapeutic benefits, there are concerns regarding the immunogenicity of salmon calcitonin. A notable percentage of patients develop antibodies against the peptide, which can lead to reduced efficacy over time . In clinical studies, approximately 40%–70% of patients treated with salmon calcitonin developed anti-drug antibodies within four months of initiation .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of 32a-Gly-calcitonin:

  • Case Study on Osteoporosis : A study involving postmenopausal women showed that administration of 32a-Gly-calcitonin resulted in a statistically significant increase in lumbar spine bone mineral density compared to placebo groups over a 12-month period.
  • Meta-Analysis on Malignancy Risk : A meta-analysis reviewed the association between calcitonin use and cancer risk. While some studies suggested a weak correlation, the overall conclusion indicated that causality was unlikely due to insufficient biological plausibility .
  • Immunogenicity Assessment : A recent investigation into the immunogenicity risk associated with salmon calcitonin highlighted that while the drug is preferred for its potency, the development of neutralizing antibodies poses a challenge for long-term treatment success .

Comparative Efficacy Table

Parameter 32a-Gly-calcitonin Human Calcitonin
Amino Acid Sequence Homology~50%-
Potency40 times more potent-
Half-LifeLongerShorter
IndicationsOsteoporosis, Paget'sOsteoporosis
Immunogenicity RiskModerateHigh

Q & A

Q. How is residual trifluoroacetic acid quantified in 32a-Gly-calcitonin (salmon) formulations?

Residual TFA is quantified using ion chromatography with conductivity detection. A validated protocol involves dissolving ~10 mg of calcitonin salmon in water, injecting the solution into an anion-exchange column (e.g., 4 mm × 65 cm), and eluting with a hydroxide-based mobile phase. Calibration curves are generated using TFA standards (0.2–2.0 mg/mL), and concentrations are calculated based on peak area integration. The limit of detection is typically <200 ppm .

Q. What safety protocols are critical when handling TFA in peptide synthesis?

TFA is corrosive (pH ~0.5) and requires:

  • Use of chemical-resistant gloves (nitrile or neoprene) and eye protection.
  • Work in a fume hood to avoid inhalation of vapors (pungent odor; H314, H332 hazards).
  • Neutralization of waste with 10% sodium bicarbonate before disposal. Storage should be in glass containers (TFA reacts with plastics) at room temperature, away from bases .

Q. Why is TFA preferred over acetic acid in peptide cleavage and purification?

TFA’s stronger acidity (pKa ~0.5 vs. acetic acid’s pKa 4.76) ensures efficient protonation of basic residues, enhancing solubility of hydrophobic peptides. Its low boiling point (72.4°C) allows easy removal via rotary evaporation. However, residual TFA must be monitored due to potential interference in downstream assays (e.g., NMR, mass spectrometry) .

Advanced Research Questions

Q. How does TFA concentration impact the chromatographic resolution of 32a-Gly-calcitonin impurities?

TFA acts as a chaotropic agent in reversed-phase HPLC, reducing hydrophobic interactions between the peptide and stationary phase. A design-of-experiments (DoE) approach can optimize TFA concentration (typically 0.1–0.5% v/v):

  • Higher concentrations (≥0.3%) improve peak symmetry but may reduce retention time resolution.
  • Lower concentrations (<0.1%) risk peak broadening due to secondary interactions. Multi-variable models (e.g., central composite design) balance retention factor (k), peak width, and resolution .

Q. What methodologies validate the absence of TFA-induced artifacts in NMR studies of calcitonin salmon?

  • Lyophilization with deuterated solvents (e.g., D2O) minimizes TFA signals in ¹⁹F NMR.
  • Suppression techniques (e.g., presaturation) can mitigate residual TFA peaks at δ ~−75 ppm.
  • Cross-validation with LC-MS confirms TFA removal efficiency. Recent challenges highlight the need for rigorous baseline subtraction in complex matrices .

Q. How can environmental persistence of TFA be assessed in laboratory waste streams?

TFA salts (e.g., sodium trifluoroacetate) are highly stable in water (NOEC >10,000 μg/L for aquatic species). Researchers should:

  • Quantify TFA in wastewater using isotope dilution mass spectrometry (IDMS).
  • Model degradation pathways (e.g., UV photolysis, microbial breakdown) under controlled conditions. Note: TFA from peptide synthesis contributes <1% to global environmental loads compared to industrial F-gas degradation .

Q. What experimental strategies resolve contradictions in TFA’s role in peptide aggregation studies?

Conflicting reports on TFA-induced aggregation may arise from:

  • pH gradients during lyophilization (TFA lowers pH, promoting charge repulsion).
  • Buffer exchange artifacts (e.g., incomplete TFA removal before neutralization). Mitigation includes:
  • Real-time monitoring via dynamic light scattering (DLS).
  • Use of stabilizing co-solvents (e.g., trehalose) during formulation .

Methodological Tables

Table 1: Optimized TFA Concentrations for Peptide Purification

ApplicationTFA (% v/v)Column TypeKey Outcome
Crude cleavage95C18Maximizes resin swelling
HPLC purification0.1C4/C8Balances resolution and recovery
Lyophilization<0.01N/AMinimizes residual acid in final product
Source: Adapted from

Table 2: Environmental Risk Metrics for TFA

ParameterValueMethodReference
Henry’s Law Constant1.1 × 10⁴ M/atmGas chromatography
Atmospheric Lifetime>40 yearsOH radical reaction kinetics
Aquatic Toxicity (NOEC)>10,000 μg/LDaphnia magna assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.